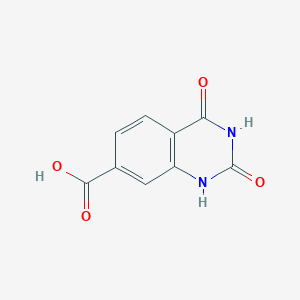

2,4-Dihydroxyquinazoline-7-carboxylic acid

Vue d'ensemble

Description

2,4-Dihydroxyquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is characterized by a quinazoline core structure with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 7 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-7-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with formamide under acidic conditions to form the quinazoline ring, followed by hydroxylation and carboxylation reactions to introduce the hydroxyl and carboxylic acid groups .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dihydroxyquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Quinazoline-7-methanol derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimalarial Activity

One of the notable applications of 2,4-dihydroxyquinazoline-7-carboxylic acid derivatives is in the treatment of malaria. Research has shown that quinoline derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study identified a series of quinoline-4-carboxamides that demonstrated moderate potency and favorable pharmacokinetic properties, leading to their progression into preclinical development for malaria treatment .

| Compound | EC50 (nM) | Oral Efficacy (ED90 mg/kg) | Mechanism of Action |

|---|---|---|---|

| DDD107498 | 120 | <1 | Inhibition of translation elongation factor 2 (PfEF2) |

Cancer Treatment

The compound has also been investigated for its potential as a fibroblast activation protein (FAP) inhibitor, which is relevant for cancer diagnostics and therapy. FAP is expressed in various tumors and targeting it can enhance the efficacy of cancer treatments. The derivatives based on this compound have been shown to possess selective inhibition properties against FAP, making them promising candidates for further development in oncology .

Study on Antimalarial Efficacy

A comprehensive screening identified a derivative of this compound with significant antimalarial properties. This compound was found to be effective against multiple life-cycle stages of Plasmodium berghei in mouse models, showcasing its potential as a single-dose treatment option .

Research on Cancer Inhibition

In a study focusing on FAP inhibitors, derivatives based on this compound were synthesized and evaluated for their selectivity and potency. Results indicated that these compounds effectively inhibited tumor growth in preclinical models, demonstrating their potential application in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 2,4-Dihydroxyquinazoline-7-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in critical cellular pathways. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity .

Comparaison Avec Des Composés Similaires

Quinazoline-2,4-dione: Lacks the carboxylic acid group at the 7 position.

2,4-Dihydroxyquinoline: Similar structure but with a different ring system.

Quinazoline-7-carboxylic acid: Lacks the hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,4-Dihydroxyquinazoline-7-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Activité Biologique

2,4-Dihydroxyquinazoline-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity. For instance, methods utilizing isatin derivatives and various aromatic ketones have shown promise in producing high-yielding results under mild conditions .

Antimicrobial Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The compound's ability to inhibit specific signaling pathways associated with tumor growth and metastasis has been a focal point in studies aimed at developing novel anticancer therapies .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been reported to influence cytokine production and T-cell activation, suggesting its potential use in treating autoimmune diseases. By modulating immune responses, it may help in managing conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies on human colon cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values reported between 10-20 µM). Mechanistic studies indicated that the compound induces cell cycle arrest at the G2/M phase and triggers apoptotic pathways .

- Immunomodulatory Activity : In an animal model of autoimmune disease, administration of this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its efficacy in regulating immune responses .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNNFPGHLBKVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598995 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-00-5 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.